3,3,3-Trichloro-2-oxopropanoic acid
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Description
Trichloropyruvic acid, also known as Trichloroacetic acid, is a colorless solid. It is a compound formed by the substitution of the methyl group in acetic acid by three chlorine atoms. Due to the electron-withdrawing effect of chlorine, the acidity of trichloroacetic acid is stronger than acetic acid . It is produced by the reaction of acetic acid with chlorine under iodine catalysis . Trichloroacetic acid is mainly used in organic synthesis, medicine, pesticides, and as an intermediate for the preparation of chemical reagents. It is also used as a precipitant for high molecular compounds such as proteins, DNA, and RNA .
Synthesis Analysis
Trichloropyruvic acid is synthesized from acetic acid and chlorine under iodine catalysis . The reaction is as follows: CH3COOH + 3Cl2 → CCl3COOH + 3HCl . Trichloroacetaldehyde can also be hydrated to obtain trichloroacetic acid .Molecular Structure Analysis
The molecular structure of Trichloropyruvic acid is CCl3COOH . The presence of three chlorine atoms in the molecule increases its acidity compared to acetic acid .Chemical Reactions Analysis
Trichloropyruvic acid can undergo reduction to form dichloroacetic acid, which has potential carcinogenic effects .Physical and Chemical Properties Analysis
Trichloropyruvic acid is a white solid with a density of 1.63 g/cm³. It has a melting point of 57 °C and a boiling point of 196 °C. It is highly soluble in water .Scientific Research Applications
Dermatological Applications
Trichloropyruvic acid, a derivative of pyruvic acid, shows promise in dermatology. For instance, a study evaluated the efficacy of 50% pyruvic acid in treating moderately photodamaged facial skin. The treatment involved four peeling sessions at 4-week intervals, leading to a smoother skin texture, reduced fine wrinkles, and lightened hyperpigmentations such as freckles and lentigines. This suggests that trichloropyruvic acid could be an effective treatment for moderate facial skin aging (Ghersetich et al., 2004).
Microbial Production in Industry
Trichloropyruvic acid is also significant in the microbial production of pyruvate, a key metabolite in various industrial applications. Research on improving pyruvate formation has focused on strain and process development. This includes understanding carbohydrate metabolism and engineering strategies to limit pyruvate's natural catabolism and by-product accumulation. These developments have implications for its use in food, cosmetics, pharmaceuticals, and agriculture (Maleki & Eiteman, 2017).
Analytical Chemistry Applications
In analytical chemistry, trichloropyruvic acid plays a role in the simultaneous determination of lactic acid and pyruvic acid in tissues and cell culture media. A method using gas chromatography with in situ derivatization-ultrasound-assisted emulsification microextraction was developed, allowing for efficient detection of these acids. This is crucial for studying mitochondrial disorders and assessing the cytoplasmic redox state and mitochondrial respiratory chain function (Zhang et al., 2018).
Environmental Chemistry
In environmental chemistry, trichloropyruvic acid is explored for its potential to contribute to trihalomethane formation. The study used thin-layer chromatography to fractionate aquatic humic substances and evaluate their trihalomethane formation potential when treated with chlorine. This research is significant in understanding the chemical interactions and potential environmental impacts of natural organic matter with disinfection processes (Aboul Eish & Wells, 2006).
Biotechnology
In biotechnology, there is interest in the recovery of pyruvic acid from biotransformation solutions, separating it from lactic acid through complex extraction. Optimal conditions for this process have been determined, leading to significant pyruvic acid recovery and purity. This has applications in industries that use pyruvic acid, such as medicine and chemical production (Ma et al., 2006).
Properties
IUPAC Name |
3,3,3-trichloro-2-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O3/c4-3(5,6)1(7)2(8)9/h(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVVMWCTXQMCQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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